N1-butyl-N2-(2-cyanophenyl)oxalamide
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Overview
Description
N1-butyl-N2-(2-cyanophenyl)oxalamide is an organic compound with the molecular formula C13H15N3O2 It is a member of the oxalamide family, which is characterized by the presence of an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(2-cyanophenyl)oxalamide typically involves the reaction of butylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
Butylamine+2-cyanobenzoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyanophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-butyl-N2-(2-cyanophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimalarial and antitubercular activities.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimalarial studies, it may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis([1,1’-biphenyl]-2-yl)ethanediamide
Uniqueness
N1-butyl-N2-(2-cyanophenyl)oxalamide is unique due to its specific structural features, such as the presence of a butyl group and a cyanophenyl group. These groups confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-butyl-N'-(2-cyanophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-8-15-12(17)13(18)16-11-7-5-4-6-10(11)9-14/h4-7H,2-3,8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXVWEMEYBEOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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